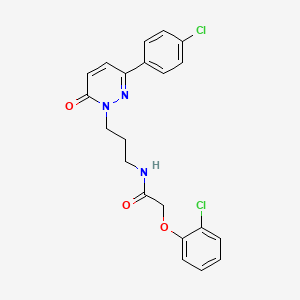
2-(2-chlorophenoxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide is a useful research compound. Its molecular formula is C21H19Cl2N3O3 and its molecular weight is 432.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-chlorophenoxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C19H20ClN3O2
- Molecular Weight: 357.84 g/mol
This compound features a chlorophenoxy group, a pyridazinone moiety, and an acetamide functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Key mechanisms include:
- Inhibition of Tumor Growth: Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines, particularly through apoptosis induction and cell cycle arrest.
- Antioxidant Activity: The presence of phenolic structures may confer antioxidant properties, protecting cells from oxidative stress.
- Anti-inflammatory Effects: Compounds in this class have been shown to modulate inflammatory pathways, potentially reducing chronic inflammation.
Anticancer Activity
A study evaluating structurally similar compounds demonstrated that they effectively inhibited the growth of human non-small cell lung cancer (A549) cells. The compound's IC50 values were significantly lower than those of standard chemotherapeutics, indicating strong anticancer potential.
Table 1: IC50 Values of Related Compounds Against A549 Cells
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | TBD | This Study |
| 5-Fluorouracil | 4.98 ± 0.41 | |
| Compound 6l | 0.46 ± 0.02 | |
| Compound 6k | 3.14 ± 0.29 |
Neuroprotective Effects
Emerging evidence suggests that compounds similar to this one may exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of neuroinflammation.
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study, the compound was tested for its ability to induce apoptosis in A549 cells. Results showed that treatment with the compound led to increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of related compounds, revealing significant reductions in pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O3/c22-16-8-6-15(7-9-16)18-10-11-21(28)26(25-18)13-3-12-24-20(27)14-29-19-5-2-1-4-17(19)23/h1-2,4-11H,3,12-14H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMNNCGWNJWFFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













